2,2'-(1,3-Dioxolane-2,2-diyl)dipyridine
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Overview
Description
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is a chemical compound that features a dioxolane ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine involves its interaction with specific molecular targets. The dioxolane ring and pyridine groups can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
- 2,2’-(1,3-Dioxolane-2,2-diyl)diacetate
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is unique due to its combination of a dioxolane ring with pyridine groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
42772-86-1 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2-pyridin-2-yl-1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12/h1-8H,9-10H2 |
InChI Key |
KLUXEBVEEMYREC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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